molecular formula C22H24N6 B11232421 N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232421
M. Wt: 372.5 g/mol
InChI Key: OYBFZHFEZKJJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system combining pyrazole and pyrimidine rings, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, within the body. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives, such as:

    N6-Butyl-N4-(2-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may result in different biological activities.

    N6-Butyl-N4-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: The presence of a methoxy group can influence the compound’s solubility and reactivity.

    N6-Butyl-N4-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: The nitro group can significantly alter the compound’s electronic properties and biological interactions .

These comparisons highlight the uniqueness of N6-BUTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE and its potential advantages in various applications.

Properties

Molecular Formula

C22H24N6

Molecular Weight

372.5 g/mol

IUPAC Name

6-N-butyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H24N6/c1-3-4-14-23-22-26-20(25-19-13-9-8-10-16(19)2)18-15-24-28(21(18)27-22)17-11-6-5-7-12-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27)

InChI Key

OYBFZHFEZKJJIU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.